molecular formula C8H16O7 B1458490 2-O-Hydroxyethyl-d-glucose CAS No. 2280-43-5

2-O-Hydroxyethyl-d-glucose

Cat. No.: B1458490
CAS No.: 2280-43-5
M. Wt: 224.21 g/mol
InChI Key: MLTFKRFUQNLDIU-KEWYIRBNSA-N
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Description

Definition and Classification within Monosubstituted Hydroxyethyl (B10761427) Ethers of D-Glucose

2-O-Hydroxyethyl-d-glucose is chemically defined as the D-glucose molecule where a hydroxyethyl group (-CH₂CH₂OH) is attached via an ether linkage to the oxygen atom at the C2 position. usbio.netbiosynth.com It is a monosubstituted ether, meaning only one of the available hydroxyl groups on the glucose ring has been modified. cdnsciencepub.comresearchgate.net The systematic IUPAC name for its cyclic form is (3R,4S,5S,6R)-3-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-2,4,5-triol. usbio.net

This compound is one of several possible monosubstituted hydroxyethyl isomers of D-glucose, which differ by the position of the hydroxyethyl group on the glucopyranose ring. Other key isomers include 3-O-Hydroxyethyl-d-glucose and 6-O-Hydroxyethyl-d-glucose. biosynth.comcdnsciencepub.com The synthesis of these specific, single-substitution derivatives has been a significant chemical challenge, requiring methods that can selectively target one hydroxyl group while protecting others. cdnsciencepub.com this compound serves as a crucial reference compound for analytical studies of more complex, commercially important polymers like hydroxyethyl cellulose (B213188) (HEC), where the distribution of hydroxyethyl substituents along the cellulose backbone influences the polymer's physical and chemical properties. chemicalbook.commdpi.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 25018-15-9 usbio.netusbio.net
Molecular Formula C₈H₁₆O₇ usbio.netusbio.net
Molecular Weight 224.21 g/mol usbio.netusbio.net
Synonyms D-Glucopyranose, 2-O-(2-hydroxyethyl)-; (3R,4S,5S,6R)-3-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-2,4,5-triol usbio.net

Structural Significance of 2-O-Substitution in D-Glucose Derivatives

The position of substitution on the D-glucose ring has a profound impact on the resulting derivative's chemical and physical properties. The hydroxyl groups of D-glucose exhibit different levels of reactivity, which generally follows the order C6 > C2 > C3 > C4 for etherification reactions. The hydroxyl group at C2 is known for its relatively high acidity and reactivity compared to those at C3 and C4.

Substitution at the 2-O position specifically influences several key aspects of the molecule's behavior:

Conformation and Stability: Modification at the C2 position can affect the conformation of the pyranose ring and the anomeric equilibrium between the α and β forms. mdpi.com While halogen substitution at the C2 position does not significantly alter the ring's conformation, it can influence the crystal lattice structure. mdpi.com

Biological Interactions: As a glucose analog, modifications at the C2 position can alter how the molecule interacts with biological systems, such as glucose transporters and enzymes. ontosight.ai For instance, 2-deoxy-D-glucose, where the C2 hydroxyl is replaced by hydrogen, acts as an inhibitor of glycolysis. mdpi.com The introduction of a hydroxyethyl group at this position similarly modifies the molecule's structure, potentially altering its recognition by biological machinery.

Chemical Reactivity: The presence of the 2-O-hydroxyethyl group can sterically and electronically influence the reactivity of the remaining hydroxyl groups in subsequent reactions. The proximity of the C2 hydroxyl to the anomeric center (C1) is particularly significant in the chemistry of glycosides. perlego.com

Table 2: Comparison of D-Glucose and its 2-O-Substituted Derivative

Feature D-Glucose This compound
Structure A six-carbon monosaccharide with five hydroxyl groups. wikipedia.org D-glucose with a hydroxyethyl ether linkage at the C2 position. usbio.net
Molecular Formula C₆H₁₂O₆ wikipedia.org C₈H₁₆O₇ usbio.net
Key Functional Group Aldehyde (in open-chain form), multiple hydroxyls. wikipedia.org Ether linkage, primary and secondary hydroxyls.
Significance Primary energy source for living organisms; building block for polysaccharides like starch and cellulose. wikipedia.orgwikipedia.org A synthetic reference compound for analyzing hydroxyethylated polysaccharides; a tool for studying glucose derivative chemistry. chemicalbook.com

Historical Context and Evolution of Research on Hydroxyethylated Carbohydrates

Research into hydroxyethylated carbohydrates is closely linked to the industrial development and analysis of modified polysaccharides, particularly hydroxyethyl cellulose (HEC) and hydroxyethyl starch (HES). wiley.commdpi.com HEC, derived from natural cellulose, is a non-ionic, water-soluble polymer with wide-ranging applications in paints, cosmetics, and pharmaceuticals due to its thickening and stabilizing properties. marketresearchintellect.comresearchgate.net

The initial drive to synthesize specific monosubstituted hydroxyethyl ethers of D-glucose in the mid-20th century stemmed from the need for pure reference standards. cdnsciencepub.com These standards were essential for chromatographic techniques used to determine the pattern of substitution in industrial HEC, a critical factor controlling its performance. cdnsciencepub.com Early synthesis methods, which typically involved reacting a protected glucose derivative with ethylene (B1197577) oxide, often resulted in mixtures and the formation of polyethylene (B3416737) oxide side chains, making it difficult to control the reaction to achieve a single substitution. cdnsciencepub.com

A significant breakthrough was reported in 1956, describing a novel method to prepare 2-O-, 3-O-, and 6-O-hydroxyethyl-d-glucose. cdnsciencepub.comresearchgate.netcdnsciencepub.com This technique involved the reduction of the corresponding carboxymethyl derivatives using lithium aluminum hydride, which allowed for the controlled synthesis of the desired monosubstituted compounds. cdnsciencepub.comcdnsciencepub.com This development paved the way for more precise analytical studies of hydroxyethylated polymers.

Since then, research has continued to evolve. The focus has expanded from simple synthesis and characterization to understanding the detailed molecular architecture of polymers like HES and its influence on pharmacokinetic properties. wiley.com Modern research also explores novel applications for hydroxyethylated carbohydrates and develops enhanced formulations, for example, using HEC in thixotropic slurries for complex engineering projects. mdpi.compreprints.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2280-43-5

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

(3R,4S,5S,6R)-3-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C8H16O7/c9-1-2-14-7-6(12)5(11)4(3-10)15-8(7)13/h4-13H,1-3H2/t4-,5-,6+,7-,8?/m1/s1

InChI Key

MLTFKRFUQNLDIU-KEWYIRBNSA-N

SMILES

C(COC1C(C(C(OC1O)CO)O)O)O

Isomeric SMILES

C(CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O)O

Canonical SMILES

C(COC1C(C(C(OC1O)CO)O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 O Hydroxyethyl D Glucose

Comparative Analysis of Synthetic Yields and Purity

The hydrolysis of hydroxyethyl (B10761427) starch yields a mixture of monosaccharides, primarily D-glucose and hydroxyethyl-D-glucose isomers substituted at the C-2, C-3, and C-6 positions. cerealsgrains.orgresearchgate.net The distribution of these isomers is not uniform, with the 2-O-substituted variant being the predominant product. cerealsgrains.org

Research into the distribution of hydroxyethyl groups in HES with a molar substitution of 0.6 established a relative distribution ratio for substituents at the C-2, C-3, and C-6 hydroxyl groups as 5.6:1.0:0.2, respectively. cerealsgrains.org Another study analyzing HES with a degree of substitution (DS) of approximately 0.52 found a similar distribution, with about 75% of hydroxyethyl groups at the C-2 position, 20% at the C-6 position, and 5% at the C-3 position. researchgate.net This preferential substitution at the C-2 position directly influences the synthetic yield, making 2-O-Hydroxyethyl-d-glucose the major product isolated after hydrolysis. cerealsgrains.org

The purity of commercially available this compound is typically high. Data from suppliers indicates a purity level of 95% or greater. usbio.netsigmaaldrich.com

Interactive Data Table: Comparative Yields of Hydroxyethyl-d-glucose Isomers from HES Hydrolysis

IsomerResearch Finding 1: Distribution Ratio cerealsgrains.orgResearch Finding 2: Distribution Percentage researchgate.net
This compound5.6~75%
3-O-Hydroxyethyl-d-glucose1.0~5%
6-O-Hydroxyethyl-d-glucose0.2~20%

Interactive Data Table: Purity of this compound

ParameterReported ValueSource(s)
Purity≥95% usbio.net, sigmaaldrich.com

Structural Elucidation and Conformational Analysis of 2 O Hydroxyethyl D Glucose

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to unravel the structural intricacies of 2-O-Hydroxyethyl-d-glucose. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) Spectroscopy, offer complementary information to build a comprehensive structural profile of the molecule.

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

Proton NMR (¹H-NMR) is instrumental in confirming the presence of the hydroxyethyl (B10761427) group and its attachment to the glucose unit. The ¹H-NMR spectrum of this compound displays characteristic signals that can be assigned to the various protons in the molecule. For instance, the anomeric proton (H-1) of the glucose unit typically appears as a distinct signal, and its chemical shift and coupling constant can provide information about the stereochemistry at the anomeric center. researchgate.net In a study of hydroxyethyl starch (HES), of which this compound is a constituent monomer, the signal for the anomeric proton of unsubstituted glucose units was observed around 5.4 ppm. researchgate.net The protons of the hydroxyethyl group also give rise to specific resonances, which helps in confirming the successful hydroxyethylation. The integration of these signals can provide quantitative information about the degree of substitution.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for D-Glucose

Proton Chemical Shift (ppm) (Predicted)
H-1 (α)5.23
H-1 (β)4.64
H-23.53
H-33.71
H-43.41
H-53.75
H-6a3.88
H-6b3.78
Note: Data is for the parent D-glucose molecule and is predictive. Actual shifts for this compound will vary due to the hydroxyethyl substitution.

Carbon-13 NMR (¹³C-NMR) is particularly crucial for identifying the exact position of the hydroxyethyl group on the glucose ring. Each carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum, and the chemical shift of each signal is highly sensitive to its local electronic environment. Glycosylation or substitution on a specific carbon atom leads to a significant downfield shift (4–10 ppm) for that carbon and the linked anomeric carbon. unimo.it This allows for the unambiguous determination of whether the substitution has occurred at the C-2, C-3, or C-6 position, thus distinguishing this compound from its other positional isomers like 3-O-Hydroxyethyl-d-glucose and 6-O-Hydroxyethyl-d-glucose. The analysis of ¹³C-NMR spectra of hydrolyzed hydroxyethyl methylcellulose (B11928114) has been used to determine its chemical structure. cellulosechemtechnol.ro

Interactive Data Table: Experimental ¹³C-NMR Chemical Shifts for D-Glucose

Carbon Chemical Shift (ppm) (Experimental)
C-1 (α)92.6
C-1 (β)96.4
C-272.0
C-373.4
C-470.2
C-572.0
C-661.2
Note: Data is for the parent D-glucose molecule. The chemical shift of the C-2 carbon would be significantly altered upon hydroxyethylation.

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragments, MS can offer valuable structural insights. The molecular weight of this compound is 224.21 g/mol . usbio.net The fragmentation of glucose and its derivatives often involves the loss of small molecules like water and formaldehyde. researchgate.net In the analysis of trimethylated hydroxyethyl glucose, a notable fragmentation pathway is the elimination of the hydroxyethyl side chain, corresponding to a loss of 76 Da. dshs-koeln.de

The choice of ionization technique is critical in the mass spectrometric analysis of polar molecules like this compound. Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization method suitable for polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In APCI, the sample is vaporized and then ionized through ion-molecule reactions at atmospheric pressure. shimadzu.com It has been experimentally demonstrated that the hydroxyethyl glucose molecule is detected in the negative mode using APCI. dshs-koeln.de This technique often produces quasi-molecular ions, such as [M+Cl]⁻, with minimal fragmentation, which is particularly useful for determining the molecular weight of sugars. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. The presence of a broad absorption band in the region of 3200–3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. nih.gov The C-H stretching vibrations in the methyl and methylene (B1212753) groups are typically observed around 2885 cm⁻¹. nih.gov The C-O-C stretching vibrations from the anhydroglucose (B10753087) units and the ether linkage of the hydroxyethyl group appear in the fingerprint region, around 1063 cm⁻¹. researchgate.netresearchgate.net By comparing the FTIR spectrum of this compound with that of unmodified glucose, the introduction of the hydroxyethyl group can be confirmed.

Interactive Data Table: Characteristic FTIR Absorption Bands for Glucose and its Derivatives

Functional Group Wavenumber (cm⁻¹) Vibrational Mode
O-H3200-3500Stretching
C-H2850-3000Stretching
C=O (if present as impurity)~1750Stretching
C-O-C1000-1100Stretching
β-(1→4)-glycosidic linkages~887Stretching
Note: Specific peak positions can vary based on the sample's physical state and intermolecular interactions.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Stereochemical and Anomeric Considerations

The stereochemistry of this compound is fundamental to its structure and behavior. As a derivative of D-glucose, it possesses multiple chiral centers. The most significant stereochemical feature that arises upon the cyclization of the parent glucose molecule is the anomeric carbon (C-1), which gives rise to two distinct diastereomers known as anomers.

Determination of Anomeric Configuration (α- and β-anomers)

The designation of this compound as either the α-anomer or the β-anomer is determined by the configuration at the anomeric carbon (C-1). In the pyranose ring form, the α-anomer has the anomeric hydroxyl group in an axial position, which is on the opposite face of the ring from the C-5 hydroxymethyl group in the standard Haworth projection. Conversely, the β-anomer has the anomeric hydroxyl group in an equatorial position, on the same face as the C-5 hydroxymethyl group. wu.ac.th These two anomers are capable of interconverting in an aqueous solution through a process called mutarotation, eventually reaching a thermodynamic equilibrium. acs.org

The primary analytical method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR. acs.org The chemical environment of the anomeric proton (H-1) is distinct for each anomer, leading to characteristic differences in their NMR spectra.

Chemical Shift (δ): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm value) compared to the β-anomer. For glucose derivatives, the α-anomeric proton signal often appears around 5.1 ppm, while the β-anomeric proton is upfield, around 4.5 ppm. acs.org

Coupling Constant (J): The spin-spin coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³JH1,H2, is highly dependent on the dihedral angle between these two protons. In the stable chair conformation of the pyranose ring, the β-anomer exhibits a large coupling constant (typically 7–9 Hz) due to the trans-diaxial relationship between H-1 and H-2. The α-anomer shows a smaller coupling constant (typically 2–4 Hz) because of the equatorial-axial relationship between H-1 and H-2. nih.gov

This reliable differentiation via NMR allows for the unambiguous assignment of the α- and β-anomeric configurations of this compound in solution.

Table 1: Characteristic ¹H-NMR Parameters for Anomer Determination

AnomerAnomeric Proton (H-1) PositionDihedral Angle (H-1, H-2)Typical ³JH1,H2 Coupling Constant (Hz)Typical Chemical Shift (δ)
α-anomer Equatorial~60°2 - 4Downfield (~5.1 ppm)
β-anomer Axial~180°7 - 9Upfield (~4.5 ppm)

Ring Conformation Analysis in Solution

In solution, this compound predominantly adopts a six-membered pyranose ring structure. To minimize torsional and steric strain, this ring exists primarily in a stable chair conformation, most commonly the ⁴C₁ conformation for D-glucose derivatives. mdpi.com In this conformation, the bulky substituents, including the C-5 hydroxymethyl group and the C-2 hydroxyethyl group, preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. mdpi.com

The β-anomer of this compound is particularly stable in the ⁴C₁ chair conformation as it can position all of its large substituent groups (four hydroxyls and one hydroxyethyl) in equatorial orientations. mdpi.com The α-anomer, by definition, has its C-1 hydroxyl group in an axial position, introducing some degree of steric strain.

Under specific conditions, such as heating in a dilute acid solution, 2-O-Hydroxyethyl-d-glucopyranose can undergo an intramolecular reaction to form bicyclic inner glucosides. nih.gov This involves the hydroxyl group of the hydroxyethyl substituent attacking the anomeric carbon. This reaction leads to a mixture of bicyclic products, including 1,2-O-ethylene-α-D-glucofuranose, 1,2-O-ethylene-α-D-glucopyranose, and 1,2-O-ethylene-β-D-glucopyranose. nih.gov The formation of these furanose and pyranose bicyclic systems represents a significant conformational alteration from the standard monocyclic chair form.

Theoretical and Computational Chemistry Studies

While specific experimental studies on this compound are limited, its behavior can be extensively modeled using theoretical and computational methods. These approaches provide deep insights into the molecule's dynamic behavior and electronic properties.

Molecular Dynamics Simulations of Structural Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.govbnl.gov For this compound, MD simulations can provide a detailed picture of its structural flexibility in an aqueous environment.

An MD simulation would typically involve placing a model of the this compound molecule (either α or β anomer) in a simulation box filled with water molecules. By solving Newton's equations of motion for this system, the simulation tracks the trajectory of every atom. bnl.gov This allows for the investigation of several dynamic phenomena:

Conformational Landscape: MD simulations can explore the conformational space of the pyranose ring, confirming the stability of the ⁴C₁ chair conformation and mapping the energy barriers for transitions to other conformers like boat or skew-boat forms.

Side-Chain Dynamics: The flexibility of the 2-O-hydroxyethyl side chain can be analyzed. This includes the rotation around the C-O and C-C bonds of the substituent, which influences its interaction with the rest of the molecule and the surrounding solvent.

Solvation and Hydration: Simulations explicitly model the interactions between the glucose derivative and water molecules. acs.org This reveals the structure of the hydration shell, the number of hydrogen bonds formed with water, and the residence time of water molecules around the solute, which are key determinants of its solubility and reactivity. acs.orgresearchgate.net Studies on similar molecules like ethyl(hydroxyethyl)cellulose show that such simulations can reveal how hydration effects are related to conformational changes. acs.org

Quantum Chemical Calculations of Electronic Structure and Hydrogen Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a precise method for examining the electronic structure and bonding within a molecule. wu.ac.thnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Calculations can determine the most stable (lowest energy) three-dimensional structure of the α- and β-anomers with high precision, providing accurate bond lengths and angles. wu.ac.th

Analyze Hydrogen Bonding: A crucial feature of carbohydrates is their extensive network of hydrogen bonds. DFT calculations can precisely characterize both intramolecular hydrogen bonds (between different hydroxyl groups on the same molecule) and intermolecular hydrogen bonds (with surrounding water molecules). nih.govresearchgate.net The strength of these bonds can be quantified by analyzing parameters like bond distance, bond angle, and the interaction energy between donor and acceptor orbitals, often using techniques like Natural Bond Orbital (NBO) analysis. tandfonline.com

Determine Electronic Properties: These methods yield fundamental electronic properties such as the distribution of electron density, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wu.ac.thbiorxiv.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. The calculated atomic charges reveal which atoms are electron-rich (e.g., oxygen atoms) and electron-poor (e.g., hydrogen atoms in OH groups), providing a basis for understanding the molecule's electrostatic interactions. acs.orgtandfonline.com

Chemical Reactivity and Derivatization Pathways of 2 O Hydroxyethyl D Glucose

Hydrolytic Behavior and Degradation Studies

The hydrolysis of 2-O-Hydroxyethyl-d-glucose can proceed through different mechanisms, primarily acid-catalyzed intramolecular reactions and enzymatic cleavage. These pathways are crucial in understanding its degradation and interaction in various chemical and biological systems.

When heated in a dilute acid solution, this compound undergoes a partial conversion through an intramolecular cyclization reaction. cdnsciencepub.com This process involves the dehydration of the molecule, where the terminal hydroxyl group of the 2-hydroxyethyl substituent attacks the anomeric carbon (C-1), leading to the formation of stable inner glucosides. cdnsciencepub.com

The acid-catalyzed treatment of this compound results in the formation of a mixture of bicyclic products. cdnsciencepub.com These intramolecular glucosides include 1,2-O-ethylene-α-D-glucofuranose, 1,2-O-ethylene-α-D-glucopyranose, and 1,2-O-ethylene-β-D-glucopyranose. cdnsciencepub.com The formation of these compounds was identified during the acid hydrolysis of O-(2-hydroxyethyl)starch. cdnsciencepub.com The mechanism involves the nucleophilic attack of the oxygen from the hydroxyethyl (B10761427) group on the protonated hemiacetal at C-1, displacing water and forming a new five-membered (furanose) or six-membered (pyranose) ring fused to the glucose ring.

The concentration of the acid catalyst plays a significant role in determining the ratio of the resulting intramolecular glucosides. cdnsciencepub.com Specifically, the distribution between the furanose and pyranose derivatives is dependent on the acid concentration. cdnsciencepub.com Research has shown that different acid molarities will favor the formation of one cyclic form over the others, highlighting the kinetic and thermodynamic controls over the reaction pathway.

Product Distribution of Acid-Catalyzed Cyclization of this compound
ReactantAcid ConditionProduct CompositionReference
2-O-(2-hydroxyethyl)-D-glucopyranoseDilute AcidForms a mixture of 1,2-O-ethylene-α-D-glucofuranose, 1,2-O-ethylene-α-D-glucopyranose, and 1,2-O-ethylene-β-D-glucopyranose. The ratio of furanose to pyranose derivatives depends on the acid concentration. cdnsciencepub.com
O-(2-hydroxyethyl)starch0.75 M Sulfuric AcidYields a small quantity of 1,2-O-ethylene-α-D-glucofuranose upon hydrolysis. cdnsciencepub.com

The enzymatic hydrolysis of glycosidic bonds is a highly specific process. The substitution on the glucose molecule, as seen in this compound, can significantly affect how hydrolytic enzymes recognize and process the substrate.

The interaction of this compound with amylases is best understood in the context of hydroxyethyl starch (HES), a polymer composed of these monomer units. HES is known to be metabolized by serum amylases. semanticscholar.org However, the presence of hydroxyethyl groups on the glucose units serves to delay hydrolysis by these enzymes. semanticscholar.orgnih.gov The substitution at the C-2 position is particularly effective at inhibiting plasma amylase. semanticscholar.org This resistance is attributed to steric hindrance; the bulky hydroxyethyl group interferes with the binding of the glycosidic linkage into the active site of the amylase enzyme. This steric clash makes the polymer less susceptible to rapid degradation compared to unsubstituted starch, thereby increasing its intravascular half-life when used as a plasma volume expander. semanticscholar.org

Enzymatic Susceptibility and Specificity of Hydrolysis

Chemical Modifications and Functional Group Transformations

The hydroxyl groups of this compound are the primary sites for chemical modification. These transformations include selective derivatization, oxidation and reduction reactions, and the formation of glycosidic linkages, each providing a pathway to novel molecular architectures.

Selective Derivatization of Remaining Hydroxyl Groups

The selective derivatization of the remaining hydroxyl groups (at C-3, C-4, C-6, and the terminal hydroxyl of the hydroxyethyl group) is a key strategy for the synthesis of well-defined this compound derivatives. The relative reactivity of these hydroxyl groups is a critical factor in achieving regioselectivity. In general, for a glucose unit, the primary hydroxyl group at C-6 is the most sterically accessible and therefore the most reactive towards many electrophilic reagents. The secondary hydroxyl groups exhibit a reactivity order that is typically C-3 > C-4 > C-2. However, the presence of the bulky 2-O-hydroxyethyl substituent can be expected to decrease the reactivity of the adjacent C-3 hydroxyl group due to steric hindrance.

Common derivatization reactions include acylation (e.g., acetylation, benzoylation), alkylation (e.g., benzylation, methylation), and silylation. These reactions are often employed to install protecting groups, which temporarily block specific hydroxyl groups from reacting while transformations are carried out at other positions. The choice of reagent and reaction conditions can significantly influence the regioselectivity of these derivatizations. For instance, the use of bulky reagents may favor reaction at the less sterically hindered C-6 position.

Table 1: Common Protecting Groups for Hydroxyl Functions in Carbohydrate Chemistry

Protecting GroupAbbreviationReagents for IntroductionConditions for Removal
AcetylAcAcetic anhydride, pyridineNaOMe, MeOH
BenzoylBzBenzoyl chloride, pyridineNaOMe, MeOH
BenzylBnBenzyl bromide, NaHH₂, Pd/C
Trimethylsilyl (B98337)TMSTrimethylsilyl chloride, pyridineMild acid (e.g., AcOH)

Research on the regioselective protection of various glucose derivatives has established general principles that can be applied to this compound. For example, organotin-mediated acylation has been shown to be a powerful tool for the regioselective protection of diols and polyols. rsc.org The formation of a stannylene acetal (B89532) intermediate can activate a specific hydroxyl group towards an electrophile, leading to high regioselectivity. rsc.org

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound primarily involve the aldehyde group present in its open-chain tautomeric form and the primary hydroxyl groups. The hydroxyethyl ether linkage is generally stable under these conditions.

Oxidation:

Mild oxidizing agents, such as bromine water, can selectively oxidize the aldehyde group to a carboxylic acid, yielding 2-O-hydroxyethyl-d-gluconic acid. Stronger oxidizing agents, like nitric acid, can oxidize both the aldehyde and the primary hydroxyl group at C-6 to carboxylic acids, resulting in the formation of 2-O-hydroxyethyl-d-glucaric acid. The primary hydroxyl group of the hydroxyethyl substituent can also be oxidized under specific conditions, though this may require more forcing conditions or selective protection of the other hydroxyl groups.

Reduction:

The aldehyde group of this compound can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction produces the corresponding alditol, 2-O-hydroxyethyl-d-glucitol. This transformation eliminates the hemiacetal structure and results in a linear polyol derivative.

Table 2: Products of Oxidation and Reduction of this compound

Reaction TypeReagentPrimary Product
Mild OxidationBr₂/H₂O2-O-Hydroxyethyl-d-gluconic acid
Strong OxidationHNO₃2-O-Hydroxyethyl-d-glucaric acid
ReductionNaBH₄2-O-Hydroxyethyl-d-glucitol

Glycosidic Linkage Formation with Different Aglycones

The formation of a glycosidic bond is a fundamental reaction in carbohydrate chemistry, linking a carbohydrate to another molecule, the aglycone. ethernet.edu.et this compound can participate in glycosylation reactions in two primary ways: as a glycosyl acceptor or as a glycosyl donor.

As a Glycosyl Acceptor:

With its multiple free hydroxyl groups, this compound can act as a nucleophile (glycosyl acceptor), reacting with an activated glycosyl donor to form a new glycosidic linkage. The regioselectivity of this reaction depends on the relative nucleophilicity of the hydroxyl groups and the reaction conditions. The C-6 primary hydroxyl group is generally the most reactive acceptor site. The hydroxyl group on the hydroxyethyl chain also presents a potential site for glycosylation.

As a Glycosyl Donor:

To act as a glycosyl donor, the anomeric hydroxyl group of this compound must be converted into a good leaving group. This can be achieved through various methods, such as conversion to a glycosyl halide (e.g., bromide or chloride) or a glycosyl trichloroacetimidate. Once activated, the 2-O-hydroxyethyl-d-glucosyl donor can react with a suitable glycosyl acceptor, which can be an alcohol, another carbohydrate, or other nucleophiles. The stereochemical outcome of the glycosylation (α or β) is influenced by factors such as the nature of the protecting groups, the solvent, and the reaction conditions.

A study by Roberts and Rowland in 1969 investigated the acid-catalyzed intramolecular cyclization of 2-O-(2-hydroxyethyl)-D-glucose to form inner glucosides. cdnsciencepub.com This reaction is a special case of glycosylation where the aglycone is part of the original molecule. They identified the formation of 1,2-O-ethylene-α-D-glucofuranose, 1,2-O-ethylene-α-D-glucopyranose, and 1,2-O-ethylene-β-D-glucopyranose, demonstrating the potential for the terminal hydroxyl of the hydroxyethyl group to act as an internal nucleophile. cdnsciencepub.com

Table 3: Potential Aglycones for Glycosylation with this compound

Aglycone TypeExampleResulting Glycoside
Simple AlcoholMethanolMethyl 2-O-hydroxyethyl-d-glucopyranoside
Another MonosaccharideD-GlucoseA disaccharide derivative
PhenolPhenolPhenyl 2-O-hydroxyethyl-d-glucopyranoside
Internal (intramolecular)-1,2-O-ethylene-d-glucose derivatives

Advanced Analytical Methodologies for 2 O Hydroxyethyl D Glucose and Its Derivatives

Chromatographic Separation and Isolation Techniques

Chromatography, a cornerstone of analytical chemistry, offers a suite of methods for the detailed analysis of 2-O-Hydroxyethyl-d-glucose. These techniques, ranging from classic paper and thin-layer methods to more advanced gas and liquid chromatography, are indispensable for isolating and identifying these glucose derivatives.

Paper Chromatography for Isomer Separation

Paper chromatography is a foundational analytical method used for the separation of chemical substances, including different sugar isomers. youtube.com The principle of separation relies on the differential partitioning of compounds between a stationary phase (water adsorbed onto the paper) and a mobile phase (a developing solvent). youtube.com For compounds like this compound, this technique can be particularly useful for separating it from other monosubstituted isomers based on slight variations in their polarity and structure, which affect their affinity for the stationary and mobile phases. nih.gov The separation is visualized as distinct spots on the chromatogram, and the position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

The success of isomer separation in paper chromatography is critically dependent on the composition of the mobile phase, or solvent system. core.ac.uk The goal is to find a solvent mixture that provides a significant difference in the migration rates (and thus Rf values) of the isomers. For sugars and their derivatives, which are polar compounds, common solvent systems consist of a mixture of an organic solvent, an acid or a base, and water. core.ac.uk

The selection of an optimal solvent system is often a process of methodical experimentation. reddit.com For the separation of hydroxyethylated glucose derivatives, various solvent systems, typically used for general sugar analysis, can be adapted and optimized. A mixture of n-butanol, acetic acid, and water is a classic example of a solvent system used for separating sugars. youtube.com The proportions of these components are adjusted to fine-tune the polarity of the mobile phase, thereby influencing the resolution of the separation. For instance, increasing the proportion of the less polar organic solvent (e.g., n-butanol) will generally decrease the Rf values of polar analytes like this compound, as they will have a stronger affinity for the stationary aqueous phase. Conversely, increasing the water content will increase the mobility of the sugars.

An illustrative table of solvent systems commonly used for the paper chromatographic separation of sugars, which can be optimized for hydroxyethyl-d-glucose isomers, is provided below.

Table 1: Exemplary Solvent Systems for Paper Chromatography of Sugars

Solvent System Components Typical Ratio (v/v/v) Notes on Application
n-Butanol : Acetic Acid : Water 4 : 1 : 5 A versatile system for a wide range of sugars.
Phenol : Water 4 : 1 Often used for separating closely related sugars.
Ethyl Acetate : Pyridine : Water 2 : 1 : 2 Effective for separating monosaccharides.

This table presents common solvent systems for sugar analysis that can serve as a starting point for the optimization of this compound isomer separation.

Thin-Layer Chromatography for Mixture Resolution

Thin-Layer Chromatography (TLC) operates on a similar principle to paper chromatography but utilizes a stationary phase of a fine adsorbent material, such as silica (B1680970) gel, alumina, or cellulose (B213188), coated onto a solid support like a glass plate or aluminum foil. wisc.edu TLC offers advantages over paper chromatography, including faster separation times, better resolution, and higher sensitivity. nih.gov For the analysis of this compound, TLC is an effective tool for resolving it from other components in a mixture, such as unreacted glucose, and other hydroxyethylated derivatives. nih.gov

The separation is governed by the relative affinities of the mixture's components for the stationary and mobile phases. wisc.edu Highly polar compounds, like sugars, will adhere more strongly to a polar stationary phase like silica gel, resulting in lower Rf values. wisc.edu The choice of the mobile phase is crucial; a solvent system must be selected that can overcome the analyte's attraction to the stationary phase and allow it to move up the plate. silicycle.com For polar analytes like this compound, polar solvents are required to achieve migration. silicycle.com Common solvent systems for the TLC of sugars include mixtures of acetonitrile (B52724) and water or combinations of alcohols with other organic solvents. nih.gov After development, the separated spots are visualized, often by spraying with a reagent that reacts with the sugars to produce colored compounds upon heating. nih.gov

Table 2: Common Visualization Reagents for TLC of Sugars

Reagent Composition Visualization
p-Anisaldehyde-Sulfuric Acid p-Anisaldehyde, Sulfuric Acid, Acetic Acid Heating produces colored spots (various colors).
Diphenylamine-Aniline-Phosphoric Acid Diphenylamine, Aniline, Phosphoric Acid Specific colors for different types of sugars.
Naphthoresorcinol-Sulfuric Acid Naphthoresorcinol, Ethanol, Sulfuric Acid Different colors for ketoses and aldoses.

Gas Chromatography for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. acs.org Since sugars like this compound are non-volatile due to their high polarity and numerous hydroxyl groups, they must first be chemically modified into more volatile derivatives before GC analysis. restek.com This derivatization process is a critical step in the analytical workflow. restek.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases, which is influenced by their boiling points and affinities for the stationary phase. nih.gov Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster and are detected earlier. nih.gov The output, a chromatogram, shows peaks corresponding to each separated compound, with the time taken to pass through the column known as the retention time, a characteristic value for a given compound under specific GC conditions. researchgate.net

Silylation is the most common derivatization technique for preparing sugars and other polar compounds for GC analysis. restek.com This process involves replacing the active hydrogen atoms in the hydroxyl groups of this compound with a non-polar trimethylsilyl (B98337) (TMS) group. restek.com The resulting TMS ether is significantly more volatile and thermally stable, making it suitable for GC analysis. nih.gov

The silylation reaction is typically carried out by treating the dried sample with a silylating agent. nih.gov Several reagents are available for this purpose, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used due to their high reactivity. nih.govrestek.com The reaction is often performed in a solvent like pyridine, which acts as a catalyst and helps to dissolve the sugar. nih.gov To prevent the formation of multiple anomeric forms (which would result in multiple peaks for a single sugar), an oximation step using a reagent like hydroxylamine (B1172632) hydrochloride or methoxyamine hydrochloride is often performed prior to silylation. mdpi.com This step converts the carbonyl group of the sugar into an oxime, which exists as a single form. mdpi.com

Table 3: Common Reagents for Silylation of Sugars

Reagent Abbreviation Full Chemical Name Notes
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamide A powerful silylating agent, often used with a catalyst.
MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamide One of the most volatile and reactive silylating agents.
TMCS Trimethylchlorosilane Often used as a catalyst in combination with other reagents.

Liquid Chromatography for Complex Mixtures

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an exceptionally versatile and widely used technique for the separation, identification, and quantification of compounds in complex mixtures. chromatographyonline.com Unlike GC, LC does not require the analyte to be volatile, making it highly suitable for the direct analysis of underivatized sugars like this compound. waters.com

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a particularly powerful technique for carbohydrate analysis. nih.govsci-hub.red Under highly alkaline conditions, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated on an anion-exchange column. chromatographyonline.com The separated analytes are then detected with high sensitivity using a pulsed amperometric detector. sci-hub.red This method has been successfully applied to the analysis of degradation products from hydroxyethyl (B10761427) starches, which would include this compound. sci-hub.red

Table 4: HPLC Analysis of Sugars in Hydroxyethyl Starch

Compound Retention Time (min) Limit of Quantitation (µg/mL)
Glucose 4.2 0.5
Isomaltose 8.5 0.5
Maltose 9.8 1.0

Data adapted from a study on the HPIC analysis of hydroxyethyl starch, demonstrating the technique's applicability to related compounds. sci-hub.red

High-Performance Liquid Chromatography (HPLC) with Specific Column Chemistries (e.g., Amine-type)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of carbohydrates and their derivatives, including this compound. The separation is achieved based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. For carbohydrate analysis, specific column chemistries are required due to the hydrophilic and often isomeric nature of the analytes.

Amine-type columns, particularly those with aminopropyl-silica packing, are widely used for this purpose. Separation on these columns typically occurs in hydrophilic interaction liquid chromatography (HILIC) mode. In HILIC, a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water is used. This creates a water-enriched layer on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds, such as glucose and its hydroxyethyl derivatives, are retained longer.

Another class of columns effective for carbohydrate analysis are polymer-based columns, such as those packed with polystyrene-divinylbenzene resin with counterions like calcium or lead (e.g., Aminex columns). These columns operate through a combination of size exclusion and ligand exchange chromatography. bio-rad.com The hydroxyl groups of the sugars interact with the metal counterion on the resin, and this interaction, influenced by the stereochemistry of the hydroxyl groups, allows for the separation of different monosaccharides and their derivatives. bio-rad.com Detection for these HPLC methods is often performed using a Refractive Index (RI) detector, as carbohydrates lack a strong UV chromophore. scirp.org

Table 1: HPLC Column Chemistries for Analysis of Glucose and its Derivatives

| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism(s) | Typical Mobile Phase | Common Detector | | :--- | :--- | :--- | :--- | :--- | | Amine-type | Aminopropyl-bonded silica | Hydrophilic Interaction (HILIC) | Acetonitrile/Water gradient | Refractive Index (RI) | | Polymer-based (e.g., Aminex HPX-87C) | Sulfonated polystyrene-divinylbenzene (Ca²⁺ form) | Ligand Exchange, Size Exclusion | Deionized Water | Refractive Index (RI) | | Polymer-based (e.g., Aminex HPX-87P) | Sulfonated polystyrene-divinylbenzene (Pb²⁺ form) | Ligand Exchange, Size Exclusion | Deionized Water | Refractive Index (RI) |

Quantitative Analysis and Detection

Accurate quantification of this compound or the total carbohydrate content in a sample is essential. This is achieved through various methods, including classic colorimetric assays and modern mass spectrometry techniques that utilize isotopic standards for high precision.

The Anthrone (B1665570) assay is a well-established spectrophotometric method for the quantitative determination of total carbohydrates. The principle involves the reaction of carbohydrates with the anthrone reagent in the presence of concentrated sulfuric acid. The strong acid first hydrolyzes any polysaccharides into their monosaccharide units and then dehydrates hexoses (like glucose and its derivatives) to form hydroxymethylfurfural. This furfural (B47365) derivative then condenses with the anthrone reagent to produce a blue-green colored complex.

The intensity of the color, which is proportional to the carbohydrate concentration, is measured using a spectrophotometer, typically at a wavelength of 620 nm. A standard curve is first generated using known concentrations of a standard sugar, such as glucose. The concentration of the unknown sample can then be determined by comparing its absorbance to the standard curve. This method is robust but measures total carbohydrate content and is not specific to this compound if other sugars are present.

For highly accurate and specific quantification, especially in complex matrices, isotope dilution mass spectrometry (ID-MS) is the gold standard. nih.govnih.gov This technique involves the use of an isotopically labeled version of the analyte as an internal standard. For the analysis of this compound, a stable isotope-labeled standard (e.g., containing ¹³C or ²H) would be synthesized.

A known amount of this labeled internal standard is added to the sample before processing and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer due to their mass difference. researchgate.net The ratio of the signal from the unlabeled analyte to that of the labeled internal standard is measured. Since the amount of added standard is known, the exact amount of the native analyte in the original sample can be calculated with very high precision and accuracy. This method corrects for sample loss during preparation and for variations in instrument response, making it a definitive quantitative technique. nih.gov

Characterization of Hydroxyethyl Group Distribution in Polysaccharide Derivatives

In polysaccharide derivatives like hydroxyethyl starch (HES), the properties are determined not just by the total amount of substitution but also by where the hydroxyethyl groups are located on the anhydroglucose (B10753087) units (AGU). Therefore, detailed characterization of this distribution is crucial.

Molar Substitution (MS) is a key parameter for hydroxyethylated polysaccharides, defined as the average number of hydroxyethyl groups per anhydroglucose unit. cerealsgrains.org Since the hydroxyl group of a substituent can also be etherified, the MS value can exceed 3.

The classic and most widely accepted method for determining MS is the Zeisel method. mdpi.com This technique involves the cleavage of the ether linkages of the hydroxyethyl groups using hot, concentrated hydriodic acid (HI). This reaction quantitatively converts the hydroxyethyl groups into iodoethane (B44018) and ethylene (B1197577). These volatile products are then distilled and quantified by gas chromatography (GC). mdpi.comtandfonline.com By comparing the amount of iodoethane and ethylene produced to the initial mass of the HES sample, the Molar Substitution can be calculated.

Table 2: Example Molar Substitution Data for a Hydroxyethyl Starch Sample

| Parameter | Method | Result | Reference | | :--- | :--- | :--- | :--- | | Molar Substitution (MS) | Modified Zeisel Method / Gas Chromatography | 0.6 | cerealsgrains.org | | Degree of Substitution (DS) | Calculated from Hydrolysis Products | ~0.5 | cerealsgrains.org | Note: Degree of Substitution (DS) is the average number of substituted anhydroglucose units, which will be less than or equal to the MS.

The distribution of hydroxyethyl groups among the available hydroxyl positions on the anhydroglucose unit (C-2, C-3, and C-6) significantly influences the physicochemical properties of the polymer, such as its susceptibility to enzymatic degradation. nih.gov This distribution is typically determined after complete acid hydrolysis of the HES polymer, which breaks it down into a mixture of unsubstituted glucose and various mono-, di-, and tri-substituted hydroxyethyl-glucose derivatives.

This mixture of hydrolysis products is then separated and quantified. A common method involves derivatization (e.g., silylation) of the sugar mixture to make the components volatile, followed by analysis using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). zpth.ch The relative peak areas of the different isomers (e.g., 2-O-HE-glucose, 3-O-HE-glucose, 6-O-HE-glucose) allow for the calculation of the substitution ratio. Research has shown that the C-2 position is the most reactive, followed by C-6, and then C-3. For a hydroxyethyl starch with an MS of 0.6, the relative reactivity ratio (k2:k6:k3) was determined to be 5.6:1.0:0.2. cerealsgrains.orgcerealsgrains.org

Table 3: Distribution of Hydroxyethyl Substituents in a Hydroxyethyl Starch (MS 0.6) Hydrolysate

| Component | Relative Molar Amount | Position Reactivity Ratio | | :--- | :--- | :--- | | This compound | 5.6 | k₂ | | 3-O-Hydroxyethyl-d-glucose | 0.2 | k₃ | | 6-O-Hydroxyethyl-d-glucose | 1.0 | k₆ | Data derived from Bollenback et al. (1969).cerealsgrains.orgcerealsgrains.org

Table of Mentioned Compounds

| Compound Name | | :--- | | this compound | | 3-O-Hydroxyethyl-d-glucose | | 6-O-Hydroxyethyl-d-glucose | | Acetonitrile | | D-glucose | | Ethylene | | Hydroxymethylfurfural | | Iodoethane | | Polystyrene-divinylbenzene |

Future Research Directions and Challenges

Exploration of Novel, Sustainable Synthetic Routes

The current synthesis of hydroxyethyl (B10761427) ethers of glucose often involves methods that are not aligned with the principles of green chemistry. A significant challenge in carbohydrate chemistry is achieving regioselectivity—the ability to modify a specific hydroxyl group on the sugar ring. rsc.orgrsc.org The synthesis of 2-O-Hydroxyethyl-d-glucose requires precise control to ensure the hydroxyethyl group is added exclusively at the C-2 position.

Future research will likely focus on developing more sustainable and efficient synthetic pathways. This includes the exploration of:

Green Catalysts: Investigating the use of non-toxic, reusable catalysts to drive the etherification reaction. uni-regensburg.de This moves away from traditional methods that may use harsh reagents.

Alternative Solvent Systems: The use of supercritical fluids like CO2 or bio-based solvents could reduce the environmental impact of the synthesis process. youtube.com

Novel Precursors: A method for preparing hydroxyethyl ethers of glucose by reducing the corresponding carboxymethyl derivatives has been reported, offering a potential alternative route for synthesis. cdnsciencepub.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Approach Potential Advantages Key Challenges
Traditional Chemical Synthesis Established methodologies Poor regioselectivity, use of hazardous reagents, waste generation
Green Chemistry Routes Reduced environmental impact, increased safety Catalyst development, optimizing reaction conditions, achieving high yields

| Enzymatic Synthesis | High regioselectivity, mild reaction conditions | Enzyme stability and cost, substrate specificity, reaction optimization |

Advanced In-Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing the process. Advanced in-situ spectroscopic techniques offer a window into the reaction as it happens, providing valuable data on kinetics and intermediate species.

Future research in this area will likely employ:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to monitor the transformation of glucose in real-time, providing insights into reaction pathways and kinetics. researchgate.netresearchgate.netacs.org

In-situ Infrared (IR) and Raman Spectroscopy: These methods can identify functional groups and track the formation of intermediates and products throughout the reaction.

The primary challenge in these studies is often the complexity of the reaction mixture and the need for specialized equipment that can withstand the reaction conditions. Interpreting the large datasets generated by these techniques to build accurate kinetic models is also a significant undertaking.

Deeper Understanding of Conformational Dynamics and Energetics

The three-dimensional structure and flexibility—or conformational dynamics—of this compound are fundamental to its properties and interactions with other molecules. The introduction of the hydroxyethyl group at the C-2 position is expected to influence the molecule's preferred shape and energy landscape.

Future research will focus on:

Computational Modeling: Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule, identifying stable conformations and the energetic barriers between them. mdpi.commetu.edu.tr These simulations can also shed light on how the molecule interacts with water and other solvents. acs.orgresearchgate.net

Advanced NMR Techniques: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms, helping to determine the molecule's conformation in solution. mdpi.comnih.goviosrjournals.org

A key challenge is the accurate parameterization of the force fields used in MD simulations for this specific modified sugar. Experimental validation of the computational models through advanced NMR studies will be essential for building a comprehensive understanding of the molecule's dynamic behavior. acs.org

Development of Highly Specific Enzymatic Systems for Synthesis and Degradation

Enzymes offer a highly specific and environmentally friendly alternative to traditional chemical synthesis. taylorfrancis.com The development of enzymatic routes for the synthesis and degradation of this compound is a promising area of future research.

Key research directions include:

Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as lipases or glycosyltransferases, that can catalyze the regioselective hydroxyethylation of glucose at the C-2 position. researchgate.netnih.govmdpi.comnih.govnih.gov

Reaction Optimization: Optimizing reaction conditions, such as solvent, temperature, and substrate concentrations, to maximize the yield and efficiency of the enzymatic synthesis. nih.gov

Enzymatic Degradation: Investigating enzymes that can specifically break down this compound, which is important for understanding its biodegradability and for potential applications in bioremediation or as a controlled-release trigger. A process for synthesizing hydroxyethyl cellulose (B213188) with improved resistance to enzyme-catalyzed hydrolysis has been developed, suggesting that the stability of the hydroxyethyl linkage can be controlled. google.com

The main challenges in this area are the discovery of enzymes with the desired specificity and activity, as well as the cost and stability of these biocatalysts. Overcoming these hurdles could lead to a highly efficient and sustainable method for producing this compound.

Design of Next-Generation Biocompatible Materials Incorporating this compound Units

The incorporation of this compound into polymers could lead to the development of novel biocompatible materials with tailored properties for biomedical applications. A well-known analogue, hydroxyethyl cellulose (HEC), which is a polymer of repeating hydroxyethyl glucose units, is widely used in hydrogels for tissue engineering and drug delivery due to its biocompatibility, water solubility, and ability to form porous structures that mimic the extracellular matrix. taylorandfrancis.compreprints.orgnih.govmdpi.comresearchgate.net

Future research will likely focus on:

Polymer Synthesis: Developing methods to polymerize this compound or incorporate it as a monomer into other biocompatible polymers. This could involve techniques like "click chemistry" to create well-defined hydrogel networks. mdpi.com

Material Characterization: Investigating the physical and biological properties of these new materials, including their mechanical strength, swelling behavior, biodegradability, and cytotoxicity. researchgate.netresearchgate.net

Biomedical Applications: Exploring the use of these materials as scaffolds for tissue regeneration, carriers for controlled drug release, or as components of biosensors. google.comnih.gov

A significant challenge will be to control the polymerization process to achieve materials with desired and reproducible properties. Furthermore, extensive in vitro and in vivo studies will be required to establish the safety and efficacy of these new biomaterials before they can be used in clinical applications. The development of synthetic polysaccharides is a growing field that could provide a basis for creating tailor-made materials from this compound. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.